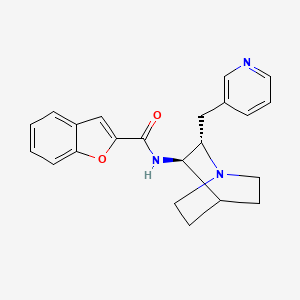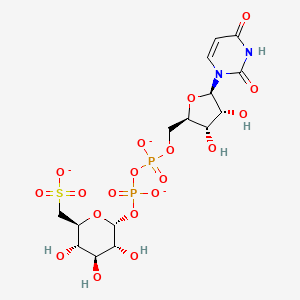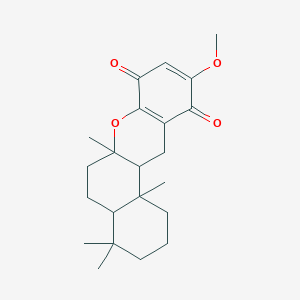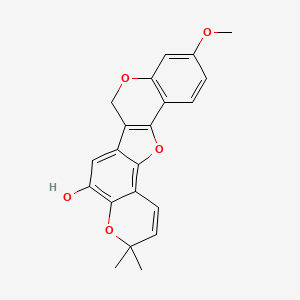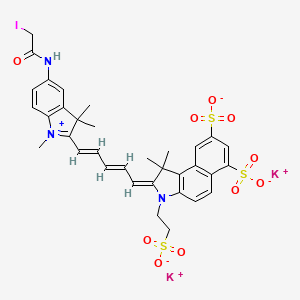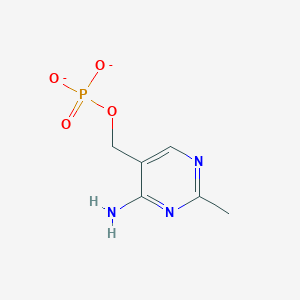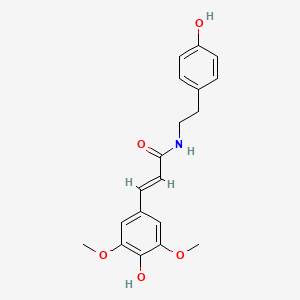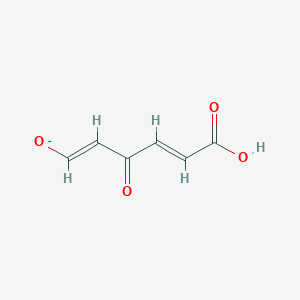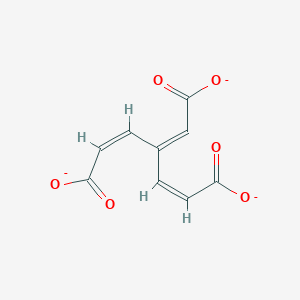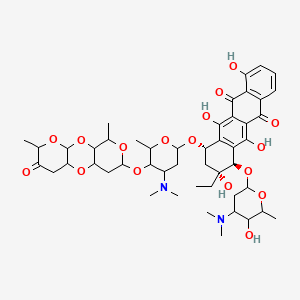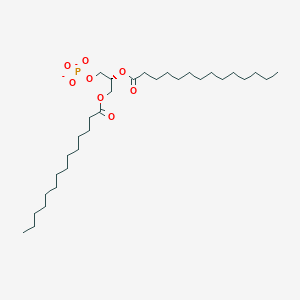
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-tetradecanoyl-sn-glycerol 3-phosphate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(; major species at pH 7.3. It is a conjugate base of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate.
Scientific Research Applications
Structural and Functional Analysis
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate plays a critical role in various biochemical pathways. Research by Turnbull et al. (2001) has contributed to understanding the structure and substrate specificity of glycerol-3-phosphate (1)-acyltransferase (G3PAT), which is involved in the incorporation of acyl groups into glycerol 3-phosphate, a key step in lipid synthesis. Their study reveals insights into the enzyme's differential substrate specificity for saturated versus unsaturated fatty acids, which is significant in plant responses to chilling temperatures (Turnbull et al., 2001).
Synthesis and Crystallography
Further studies by Turnbull et al. (2001) focus on the crystallization and preliminary X-ray analysis of squash glycerol-3-phosphate 1-acyltransferase (G3PAT), enhancing the understanding of the enzyme's structural properties. This research is pivotal in elucidating the molecular mechanisms underlying the enzyme's function in lipid biosynthesis (Turnbull et al., 2001).
Biochemical Characterization
Research by Nishihara and Koga (1997) on sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum highlights the enzyme's role in forming the glycerophosphate backbone of archaeal ether lipids. Their work provides valuable information on the enzyme's purification, properties, and the biochemical pathway involved in archaeal lipid biosynthesis (Nishihara & Koga, 1997).
Physiological Functions in Plants
The research by Chen et al. (2011) discusses the role of sn-glycerol-3-phosphate acyltransferases (GPATs) in plants. They explain how GPATs contribute to glycerolipid biosynthesis in different cellular organelles and their importance in plant development and lipid metabolism (Chen et al., 2011).
Prebiotic Synthesis
The study by Maheen et al. (2010) investigates the prebiotic synthesis of important biological phosphate esters, including sn-glycerol-3-phosphate, under hydrothermal conditions. This research provides insights into the early Earth conditions that might have led to the formation of vital biomolecules (Maheen et al., 2010).
properties
Product Name |
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-) |
|---|---|
Molecular Formula |
C31H59O8P-2 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2/t29-/m1/s1 |
InChI Key |
OZSITQMWYBNPMW-GDLZYMKVSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



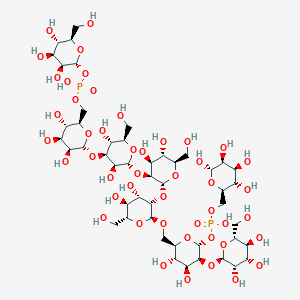
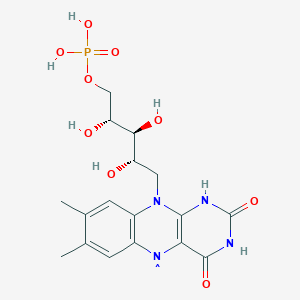
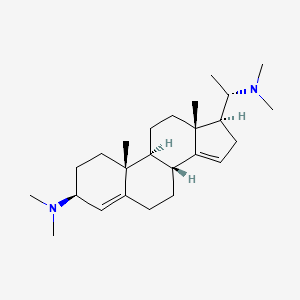
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
